1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol

Catalog No.
S13166765
CAS No.
73384-73-3
M.F
C23H24BrN5O6
M. Wt
546.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)...

CAS Number

73384-73-3

Product Name

1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol

IUPAC Name

1-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]-3-butoxypropan-2-ol

Molecular Formula

C23H24BrN5O6

Molecular Weight

546.4 g/mol

InChI

InChI=1S/C23H24BrN5O6/c1-2-3-10-35-14-16(30)13-25-20-8-9-21(18-7-5-4-6-17(18)20)26-27-23-19(24)11-15(28(31)32)12-22(23)29(33)34/h4-9,11-12,16,25,30H,2-3,10,13-14H2,1H3

InChI Key

MUTUMPWEUGWUMV-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])O

1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol is a complex organic compound notable for its azo linkage and multiple functional groups. It has the molecular formula C23H24BrN5OC_{23}H_{24}BrN_5O and a molecular weight of approximately 546.378 g/mol. The compound features a naphthyl group, which is substituted with an azo group derived from 2-bromo-4,6-dinitrophenyl, and a butoxypropan-2-ol moiety, indicating potential applications in dye chemistry and pharmaceuticals due to its unique structural characteristics .

Typical of azo compounds, including:

  • Reduction Reactions: Azo compounds can be reduced to their corresponding amines, which may lead to different derivatives or functionalized products.
  • Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, potentially yielding new compounds with varied biological or chemical properties.
  • Condensation Reactions: The hydroxyl group in the butoxypropan-2-ol portion can engage in condensation reactions with aldehydes or ketones, forming ethers or esters.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Azo compounds are known for their diverse biological activities, including:

  • Antimicrobial Properties: Many azo dyes exhibit antibacterial and antifungal activities, making them candidates for use in medicinal applications.
  • Antioxidant Activity: Some derivatives have shown potential as antioxidants, which could be beneficial in preventing oxidative stress-related diseases.
  • Carcinogenicity: Certain azo compounds have been associated with carcinogenic effects due to their metabolic activation to form reactive intermediates. This aspect necessitates careful evaluation in biological studies .

The synthesis of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol typically involves multi-step organic synthesis techniques:

  • Azo Coupling Reaction: The initial step involves coupling a diazonium salt derived from 2-bromo-4,6-dinitroaniline with 1-naphthylamine to form the azo compound.
  • Alkylation: The resulting azo compound can then be alkylated using 3-butoxypropan-2-ol under basic conditions to yield the final product.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further studies.

The unique structure of this compound lends itself to various applications:

  • Dyes and Pigments: Its azo structure makes it suitable for use as a dye or pigment in textiles and other materials.
  • Pharmaceuticals: Potential applications include drug development due to its biological activity.
  • Analytical Chemistry: It may serve as a reagent in analytical procedures for detecting specific ions or molecules.

Studies on the interactions of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol with biological systems can provide insights into its pharmacodynamics and pharmacokinetics. Interaction studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to target proteins or enzymes.
  • Toxicological Assessments: Investigating the potential toxic effects on human cells or model organisms.
  • Metabolic Studies: Understanding how the compound is metabolized in biological systems can inform its safety and efficacy as a therapeutic agent.

Similar Compounds

Several compounds share structural features with 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-Amino-4-(3-amino-2,4,6-trimethyl-5-sulphoanilino)-9,10-anthraquinoneAzo group with anthraquinoneKnown for strong dyeing properties
1-(2-Hydroxyethyl)-4-(3-methoxyphenylazo)anilineAzo linkage with hydroxyethyl groupUsed in textile dyeing
4-(Phenylazo)anilineSimple azo structureCommonly studied for its carcinogenic potential

These compounds highlight the diversity within azo chemistry while underscoring the unique aspects of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol, particularly its complex functionalization and potential applications in both industrial and biomedical fields.

XLogP3

5.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

545.09100 g/mol

Monoisotopic Mass

545.09100 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

Explore Compound Types